molecular formula C9H14ClN B2785011 (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride CAS No. 2460739-90-4

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride

Cat. No.: B2785011
CAS No.: 2460739-90-4
M. Wt: 171.67
InChI Key: LNFNJLICLFPKHC-JGJABSLASA-N
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Description

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]dec-8-ene hydrochloride (molecular formula: C₉H₁₆ClN; molecular weight: 173.68 g/mol) is a bicyclic amine hydrochloride salt characterized by a rigid tricyclic scaffold with four defined stereocenters . Its structure includes a bridged azatricyclic core, which confers unique stereochemical and electronic properties. The compound is commercially available (CAS: 1986990-00-4) and serves as a key intermediate in asymmetric synthesis and drug discovery .

Synthetic routes often involve Diels-Alder reactions between maleic anhydride and cyclopentadiene derivatives, followed by functionalization at the 4-position of the azatricyclic core . For example, describes the synthesis of aminoethyl- and aminopropyl-substituted derivatives (compounds 9–12) via nucleophilic substitution and chromatographic purification .

Properties

IUPAC Name

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6-,7+,8-,9+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNJLICLFPKHC-JGJABSLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions often need a hydrogen atmosphere and a metal catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile employed .

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have indicated that derivatives of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene exhibit promising anticancer properties. For instance:

  • Case Study : A derivative was synthesized and tested for cytotoxicity against various cancer cell lines, showing significant inhibitory effects on cell proliferation and induction of apoptosis .
  • Mechanism : The mechanism involves the disruption of cell cycle progression and enhancement of apoptotic pathways.

2.2 Neurological Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neurological applications:

  • Case Study : Research has focused on its role in inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .
  • Implications : By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive functions.

Biological Assays

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Calcineurin Inhibition : Studies indicate that it can inhibit calcineurin phosphatase activity, which is involved in T-cell activation and could be relevant for immunosuppressive therapies .
  • Mechanistic Insights : The binding interactions have been characterized using molecular docking studies to understand the binding affinity and specificity towards the enzyme active site.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Derivatives with Variable Substituents

The 4-position of the azatricyclic core is highly modifiable, enabling the synthesis of analogs with diverse pharmacological and physicochemical properties. Key derivatives include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Parent compound None (HCl salt) C₉H₁₆ClN 173.68 Four stereocenters; mp data not reported
Compound 9 2-Aminoethyl C₁₂H₁₇N₂O₂ 233.28 Yellow oil; IR: 1708 cm⁻¹ (C=O); HRMS: [M+H]⁺ 233.128
Compound 5 1-Piperidyl C₂₃H₂₄N₂O₂ 361.45 White crystals; mp 163–166°C; IR: 1708 cm⁻¹ (C=O); 47% yield
AF68031 Benzothiazolyl-piperazinyl C₂₈H₃₇ClN₄O₂S 537.13 Complex derivative; potential CNS activity; CAS: 367514-88-3
Tetrafluorochlordane 1 3,8,10,10-tetrachloro-1,4,7,9-tetrafluoro C₁₀H₆Cl₄F₄ 372.92 Higher BCF (bioaccumulation) than non-fluorinated analogs; environmental persistence

Key Observations :

  • Aminoalkyl substituents (e.g., compounds 9–12) enhance solubility and enable conjugation with bioactive moieties .
  • Halogenated analogs (e.g., tetrafluorochlordane 1) exhibit elevated bioaccumulation factors (BCF), suggesting environmental persistence .

Pharmacological Profiles

  • Asymmetric Synthesis : The parent compound is used in multicomponent reactions to synthesize substituted proline derivatives (e.g., compound 36d) with >99% enantiomeric excess (ee) and diastereomeric ratios (d.r.) . These derivatives are valuable in peptide mimetics and protease inhibitors.

Environmental and Physicochemical Comparisons

  • Chlorinated/Fluorinated Analogs: Substitution with fluorine (e.g., tetrafluorochlordane 1) increases BCF values by 15–20% compared to non-fluorinated analogs, likely due to enhanced lipid solubility and resistance to metabolic degradation .
  • Thermal Stability: Derivatives with rigid substituents (e.g., compound 5) exhibit higher melting points (163–166°C) compared to aminoalkyl analogs (oily or low-melting solids) .

Biological Activity

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride is a complex organic compound notable for its unique tricyclic structure that incorporates a nitrogen atom. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various biomolecules.

  • Molecular Formula : C₁₀H₁₄ClN₁O
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 2580102-09-4

The structure of this compound allows for diverse chemical reactivity, including oxidation and reduction reactions, which can lead to the formation of various derivatives with distinct biological properties.

The biological activity of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the tricyclic framework facilitates the formation of hydrogen bonds and coordination with metal ions, influencing several biochemical pathways.

Biological Activity

Research has indicated that (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects through modulation of cell signaling pathways.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by inhibiting neuroinflammation and oxidative stress in neuronal cells.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

In a separate study by Johnson et al. (2024), the compound was tested for its effects on human cancer cell lines. The findings revealed that treatment with (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene resulted in a dose-dependent decrease in cell viability in breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Neuroprotective Effects

Research published by Lee et al. (2023) explored the neuroprotective effects of this compound in an animal model of neurodegeneration induced by oxidative stress. The results demonstrated a significant reduction in markers of inflammation and oxidative damage following treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene hydrochloride, considering its stereochemical complexity?

  • Methodological Answer : Enantioselective catalysis is critical for achieving the desired stereochemistry. For example, asymmetric hydrogenation or chiral auxiliary-mediated cyclization can minimize racemization. Reaction parameters (e.g., temperature: 0–25°C, catalysts like Pd/C or Ru complexes) must be tightly controlled to preserve stereochemical integrity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally related azatricyclic compounds .
  • NMR spectroscopy (1H/13C, COSY, NOESY) identifies proton environments and spatial relationships, with deuterated solvents (e.g., DMSO-d6) ensuring resolution of overlapping signals .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula and purity .

Q. How can researchers assess the purity and identify potential impurities in synthesized batches?

  • Methodological Answer :

  • HPLC with UV/ELSD detection using pharmacopeial reference standards (e.g., LGC Standards) quantifies impurities at ≤0.1% levels. Gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) resolves polar byproducts .
  • Ion chromatography detects counterion (Cl⁻) stoichiometry deviations, which may indicate incomplete salt formation .

Advanced Research Questions

Q. How can contradictions in pharmacological data regarding receptor affinity be resolved?

  • Methodological Answer :

  • Radioligand binding assays (e.g., using 3H-labeled analogs) quantify affinity for target receptors (e.g., serotonin or dopamine receptors) under standardized buffer conditions (pH 7.4, 37°C). Competitive binding curves (IC50 values) should be normalized to reference agonists/antagonists .
  • Molecular dynamics simulations (e.g., using AMBER or GROMACS) model ligand-receptor interactions to explain stereochemistry-dependent activity differences .

Q. What strategies mitigate low aqueous solubility during in vitro bioactivity studies?

  • Methodological Answer :

  • Salt optimization : Co-formulation with alternative counterions (e.g., citrate, phosphate) can enhance solubility while maintaining stability .
  • Co-solvent systems : Use 10–20% DMSO/PEG-400 in PBS to solubilize the compound without disrupting cellular assays. Validate biocompatibility via cytotoxicity controls .

Q. How can reaction conditions be optimized to minimize diastereomer formation during scale-up?

  • Methodological Answer :

  • Temperature control : Maintain exothermic reactions below 30°C to prevent thermal racemization.
  • Catalyst screening : Transition-metal catalysts (e.g., Ir-based Noyori-type) improve enantiomeric excess (≥98% ee) in hydrogenation steps .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate stereochemistry in real time, enabling rapid adjustments .

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